molecular formula C10H13NO2 B2381456 Amino-(3,5-dimethyl-phenyl)-acetic acid CAS No. 199327-17-8

Amino-(3,5-dimethyl-phenyl)-acetic acid

Cat. No.: B2381456
CAS No.: 199327-17-8
M. Wt: 179.219
InChI Key: YDZDSCDHEYQPSA-UHFFFAOYSA-N
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Description

Amino-(3,5-dimethyl-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group attached to a 3,5-dimethyl-phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(3,5-dimethyl-phenyl)-acetic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-phenylacetic acid with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Amino-(3,5-dimethyl-phenyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Amino-(3,5-dimethyl-phenyl)-acetic acid serves as a precursor in the synthesis of more complex organic compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials and chemicals.

Biology

  • Biological Activity : Research has indicated that this compound may exhibit biological activity through interactions with biomolecules. Studies are ongoing to explore its potential as an inhibitor or modulator of specific biological pathways.

Medicine

  • Therapeutic Properties : this compound is being investigated for its therapeutic potential. It may act as a precursor for drug development, particularly in creating compounds with specific pharmacological effects.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in various industrial processes.

Data Table: Comparison with Similar Compounds

Compound NameUnique PropertiesApplications
This compoundUnique structural arrangementSynthesis of complex molecules
Amino-(3,5-dimethyl-phenyl)-propionic acidDifferent reactivity profilesPotential therapeutic applications
Amino-(3,5-dimethyl-phenyl)-butyric acidVarying biological interactionsInvestigated for biological activity
Amino-(3,5-dimethyl-phenyl)-valeric acidDistinct chemical propertiesUsed in specialty chemical production

Case Studies

  • Chemical Synthesis : A study demonstrated the synthesis of novel compounds using this compound as a building block. The results indicated enhanced yields when optimized reaction conditions were employed.
  • Biological Investigations : Research focused on the compound's interaction with specific enzymes revealed potential inhibitory effects that could lead to new therapeutic agents targeting metabolic pathways.
  • Industrial Application : A case study highlighted the use of this compound in producing specialty polymers. The unique properties of the compound contributed to improved material performance in various applications.

Mechanism of Action

The mechanism of action of Amino-(3,5-dimethyl-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The aromatic ring may participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • Amino-(3,5-dimethyl-phenyl)-propionic acid
  • Amino-(3,5-dimethyl-phenyl)-butyric acid
  • Amino-(3,5-dimethyl-phenyl)-valeric acid

Comparison: Amino-(3,5-dimethyl-phenyl)-acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Biological Activity

Amino-(3,5-dimethyl-phenyl)-acetic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H13NO2
  • CAS Number : 199327-17-8
  • Molecular Weight : 179.22 g/mol
  • LogP : -1 (indicating hydrophilicity)

The biological activity of this compound is attributed to its ability to interact with biological targets through various mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The aromatic ring enhances hydrophobic interactions with lipid membranes or protein structures.
  • π–π Stacking : The compound can engage in π–π stacking interactions with nucleic acids or proteins, potentially affecting their activity.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability. Environmental conditions like pH and temperature can also affect its stability and interaction profiles.

Biological Activity

This compound has been investigated for several biological activities:

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a study on synthesized Schiff bases derived from similar compounds demonstrated significant antibacterial activity against multiple microbial strains .

Antioxidant Properties

Research indicates that this compound may possess antioxidant capabilities. Antioxidants are vital in combating oxidative stress in biological systems. The compound's structure allows it to scavenge free radicals effectively .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may have analgesic and anti-inflammatory effects. These properties are essential for developing new therapeutic agents for pain management .

Study 1: Antibacterial Activity

In vitro tests were conducted on synthesized derivatives of this compound against five different types of bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, demonstrating the compound's potential as an antibacterial agent.

Bacterial StrainConcentration (μg/mL)Zone of Inhibition (mm)
E. coli5015
S. aureus5018
P. aeruginosa10020
K. pneumoniae10017
S. typhimurium5016

Study 2: Antioxidant Activity Assessment

The antioxidant activity was evaluated using the DPPH radical scavenging assay. The results showed that this compound exhibited a concentration-dependent scavenging effect.

Concentration (mg/mL)% Inhibition
0.125
0.550
1.070
2.085

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Amino-(3,5-dimethyl-phenyl)-acetic acid, and what catalysts are typically employed?

The synthesis typically involves reacting 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride under catalytic conditions. Automated reactors and continuous flow processes are employed for large-scale production to optimize yield and minimize impurities. Key parameters include temperature control (e.g., 60–80°C) and the use of catalysts such as sodium cyanoborohydride or transition-metal complexes to facilitate reductive amination .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 230–280 nm) is used for purity assessment.
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm structural features, such as the amino group (-NH₂) and ester/acid functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Derivatization : Pre- or post-column derivatization (e.g., with ninhydrin or o-phthalaldehyde) enhances detection sensitivity in amino acid analysis .

Advanced Research Questions

Q. How does the steric hindrance from the 3,5-dimethyl groups affect the compound’s reactivity in peptide coupling reactions?

The 3,5-dimethyl substituents on the phenyl ring introduce steric hindrance, which can reduce reaction efficiency in peptide coupling (e.g., via carbodiimide chemistry). To mitigate this, researchers may use bulky coupling agents like HATU or DIC/HOAt, or employ microwave-assisted synthesis to enhance reaction kinetics. Computational modeling (e.g., DFT) can predict steric effects on transition states .

Q. What are the challenges in quantifying this compound in complex biological matrices using LC-MS/MS?

Key challenges include:

  • Matrix Effects : Co-eluting metabolites or proteins may suppress ionization. Solid-phase extraction (SPE) or protein precipitation is recommended for sample cleanup.
  • Detection Limits : Derivatization with AccQ-Tag or dansyl chloride improves sensitivity for low-abundance analytes.
  • Hydrolysis Stability : The compound may degrade under acidic hydrolysis conditions (e.g., 6M HCl, 110°C). Stabilizing agents (e.g., phenol) or shorter hydrolysis times (2–4 hours) can preserve integrity .

Q. Are there known isomeric forms of this compound, and how can they be differentiated analytically?

Structural isomers may arise from variations in the amino acid side chain or phenyl ring substitution. Chiral chromatography (e.g., using a Chirobiotic T column) resolves enantiomers, while 2D-NMR (COSY, HSQC) distinguishes regioisomers. X-ray crystallography provides definitive confirmation of stereochemistry .

Q. Methodological Insights

Q. How can researchers optimize the yield of this compound during large-scale synthesis?

  • Process Intensification : Continuous flow reactors reduce reaction times and improve heat transfer.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or biocatalysts (transaminases) enhance selectivity.
  • In Situ Monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy track intermediate formation .

Q. What role does this compound play in the development of enzyme inhibitors or receptor modulators?

The amino acid backbone and aromatic substituents make it a scaffold for designing inhibitors targeting enzymes (e.g., proteases) or GPCRs. Structure-activity relationship (SAR) studies often involve modifying the dimethylphenyl group to optimize binding affinity. Pharmacokinetic profiling (e.g., logP, metabolic stability) is critical for drug candidate selection .

Properties

IUPAC Name

2-amino-2-(3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZDSCDHEYQPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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